molecular formula C8H6ClNOS B14637106 2(3H)-Benzoxazolethione, 3-(chloromethyl)- CAS No. 55042-38-1

2(3H)-Benzoxazolethione, 3-(chloromethyl)-

Cat. No.: B14637106
CAS No.: 55042-38-1
M. Wt: 199.66 g/mol
InChI Key: GRDSKYXJFDDYFD-UHFFFAOYSA-N
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Description

2(3H)-Benzoxazolethione, 3-(chloromethyl)- is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzoxazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The presence of the chloromethyl group at the 3-position of the benzoxazolethione ring adds to its reactivity and potential for various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2(3H)-Benzoxazolethione, 3-(chloromethyl)- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of o-aminophenol with carbon disulfide in the presence of a base to form the benzoxazolethione ring. The chloromethyl group can then be introduced via chloromethylation using formaldehyde and hydrochloric acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is often considered in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2(3H)-Benzoxazolethione, 3-(chloromethyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution: Formation of substituted benzoxazole derivatives.

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of thiol derivatives.

Scientific Research Applications

2(3H)-Benzoxazolethione, 3-(chloromethyl)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2(3H)-Benzoxazolethione, 3-(chloromethyl)- involves its interaction with biological targets such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2(3H)-Benzoxazolethione, 3-(chloromethyl)- is unique due to the presence of both sulfur and nitrogen in its structure, which contributes to its diverse reactivity and potential for various applications. The chloromethyl group further enhances its versatility in chemical transformations .

Properties

CAS No.

55042-38-1

Molecular Formula

C8H6ClNOS

Molecular Weight

199.66 g/mol

IUPAC Name

3-(chloromethyl)-1,3-benzoxazole-2-thione

InChI

InChI=1S/C8H6ClNOS/c9-5-10-6-3-1-2-4-7(6)11-8(10)12/h1-4H,5H2

InChI Key

GRDSKYXJFDDYFD-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N(C(=S)O2)CCl

Origin of Product

United States

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